

# Application Notes and Protocols for Kinetic Modeling of AMG 580 PET Data

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## Compound of Interest

Compound Name: AMG580

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These application notes provide a comprehensive guide for the kinetic modeling of Positron Emission Tomography (PET) data acquired with the novel radiotracer [ $^{18}\text{F}$ ]AMG 580. AMG 580 is a selective antagonist for the phosphodiesterase 10A (PDE10A) enzyme, a key target in the development of therapeutics for neuropsychiatric disorders.[1][2] Accurate kinetic modeling of [ $^{18}\text{F}$ ]AMG 580 PET data is crucial for quantifying PDE10A expression and assessing the target engagement of novel therapeutic candidates in preclinical and clinical studies.

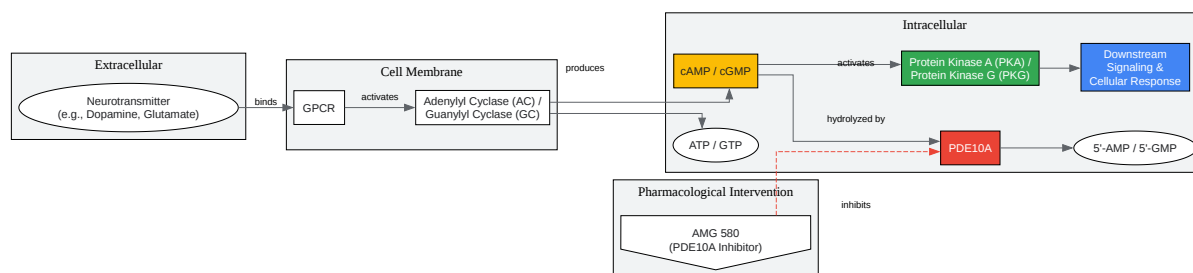
## Introduction

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a critical role in signal transduction within the brain by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers.[3][4] By regulating the levels of these cyclic nucleotides, PDE10A influences various neuronal processes. Its high expression in the striatum makes it a promising target for the treatment of disorders like schizophrenia and Huntington's disease.[2]

[ $^{18}\text{F}$ ]AMG 580 is a potent and selective PET tracer developed to non-invasively quantify the distribution and density of PDE10A in the brain.[2] PET imaging with [ $^{18}\text{F}$ ]AMG 580 allows for the in vivo assessment of PDE10A levels and can be used to measure the occupancy of the enzyme by therapeutic drug candidates. This is achieved through the application of kinetic models to dynamic PET data, which allows for the estimation of parameters such as the binding potential (BPND), a measure related to the density of available receptors.

## Signaling Pathway of PDE10A

The diagram below illustrates the role of PDE10A in the cyclic nucleotide signaling cascade.



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PDE10A signaling pathway and the inhibitory action of AMG 580.

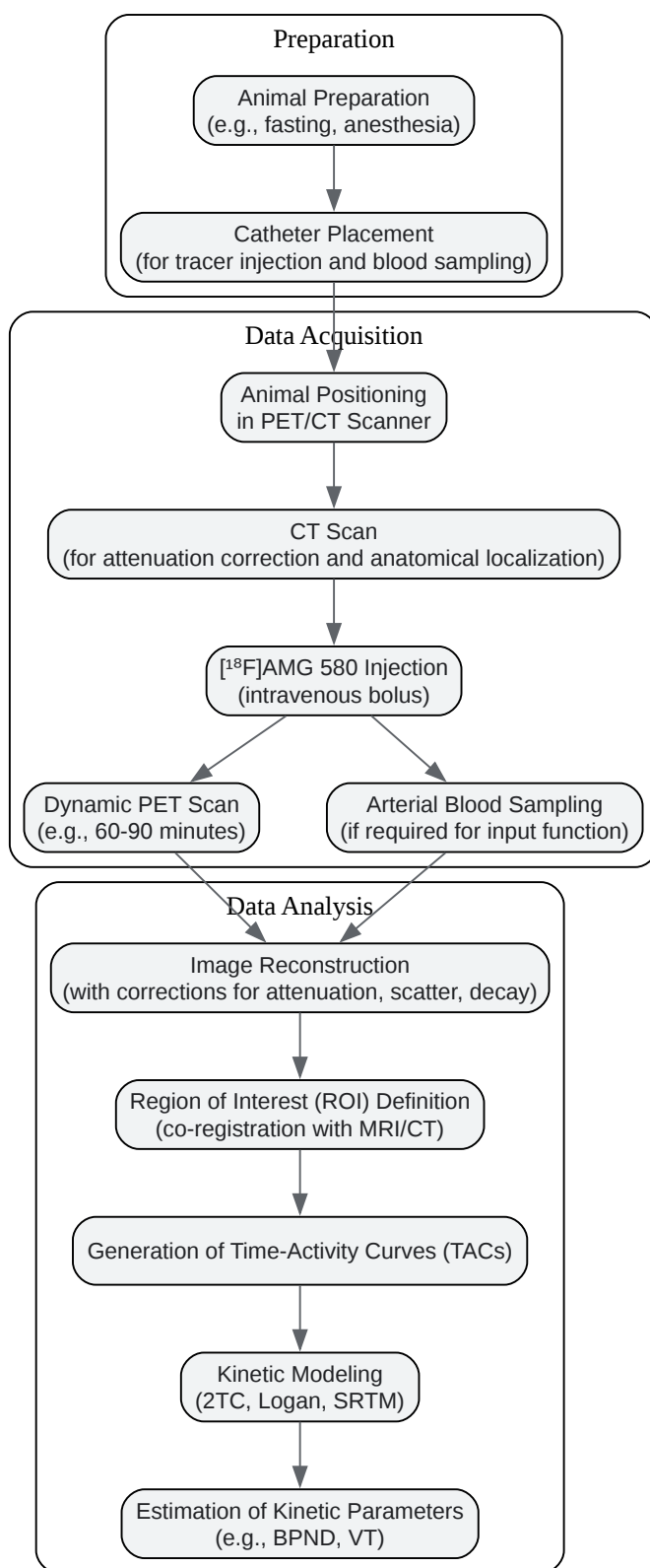
## Quantitative Data Summary

The following table summarizes the binding potential (BPND) of [ $^{18}\text{F}$ ]AMG 580 in key brain regions of a Rhesus monkey, as determined by different kinetic models. The data is adapted from Hwang et al., Nuclear Medicine and Biology, 2015.

Brain Region	Kinetic Model	Binding Potential (BPND)
Putamen	2-Tissue Compartment (2TC)	3.38
Logan Graphical Analysis	3.16	
Simplified Reference Tissue Model (SRTM)	2.92	
Caudate	2-Tissue Compartment (2TC)	2.34
Logan Graphical Analysis	2.34	
Simplified Reference Tissue Model (SRTM)	2.01	

## Experimental Workflow for [ $^{18}\text{F}$ ]AMG 580 PET Imaging

A typical experimental workflow for a preclinical [ $^{18}\text{F}$ ]AMG 580 PET imaging study is outlined below.



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Experimental workflow for a preclinical  $[^{18}\text{F}]$ AMG 580 PET study.

## Experimental Protocols

### Animal Preparation and Handling

- **Fasting:** Animals (e.g., non-human primates or rodents) should be fasted for an appropriate period (e.g., 4-6 hours) before the PET scan to ensure stable physiological conditions. Water should be available ad libitum.
- **Anesthesia:** Anesthesia is typically required to prevent movement during the scan.<sup>[5]</sup> The choice of anesthetic should be carefully considered, as some agents can affect cerebral blood flow and tracer kinetics.<sup>[6]</sup> Isoflurane is a commonly used inhalant anesthetic. Vital signs (heart rate, respiration, body temperature) should be monitored throughout the procedure.<sup>[6]</sup>
- **Catheterization:** For intravenous tracer administration and arterial blood sampling (if required for the kinetic model), place appropriate catheters (e.g., in a peripheral vein and a femoral artery) using aseptic techniques.

### [<sup>18</sup>F]AMG 580 Administration and PET/CT Data Acquisition

- **Positioning:** Securely position the anesthetized animal in the PET/CT scanner. A stereotaxic frame may be used for precise head positioning.
- **CT Scan:** Perform a low-dose CT scan for anatomical localization of brain structures and for generating an attenuation correction map for the subsequent PET data.
- **Radiotracer Injection:** Administer a bolus injection of [<sup>18</sup>F]AMG 580 intravenously. The exact dose will depend on the animal species and scanner sensitivity, but a typical dose for non-human primates is around  $121 \pm 18$  MBq.
- **Dynamic PET Scan:** Start the dynamic PET scan simultaneously with the tracer injection. The scan duration should be sufficient to capture the tracer kinetics, typically 60 to 90 minutes. The acquisition should be in list mode to allow for flexible time framing during reconstruction.

- **Arterial Blood Sampling (for Arterial Input Function):** If using a kinetic model that requires an arterial input function (e.g., the two-tissue compartment model), collect arterial blood samples throughout the scan. The sampling schedule should be more frequent in the initial phase (e.g., every 10-15 seconds for the first 2 minutes) and less frequent later (e.g., every 5-10 minutes). Analyze the blood samples to determine the concentration of the parent radiotracer over time, correcting for metabolites.

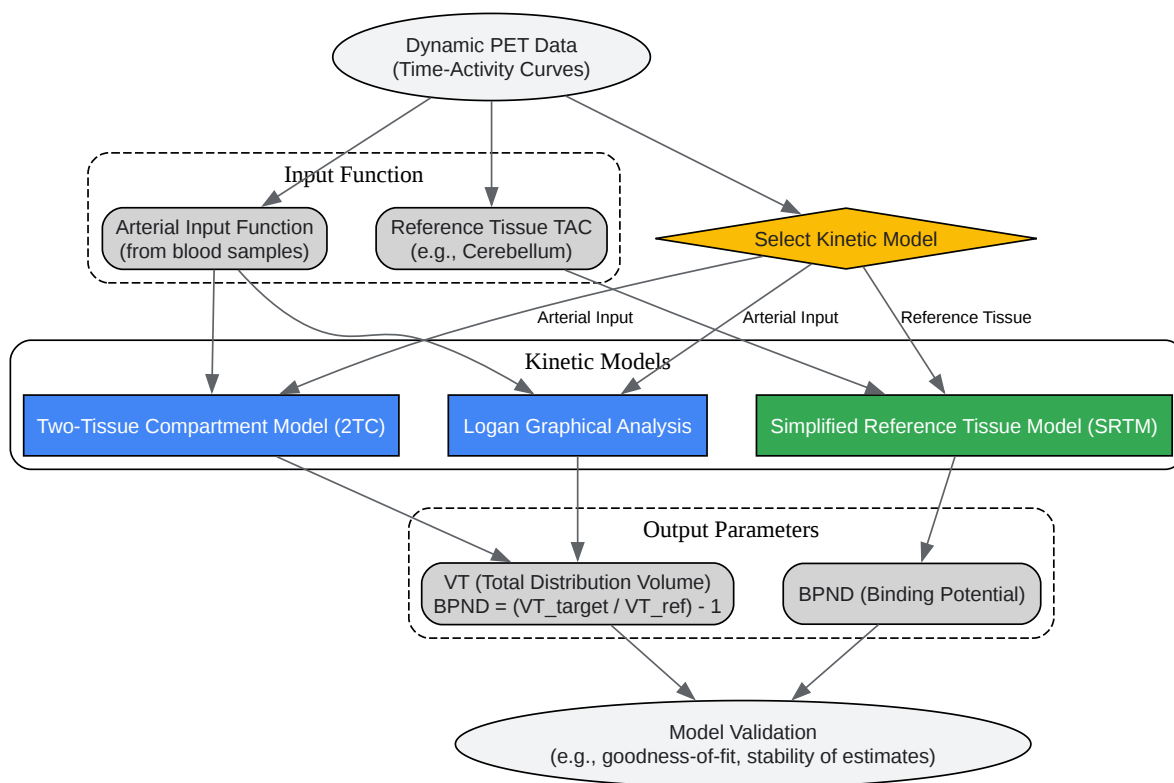
## Data Preprocessing and Analysis

- **Image Reconstruction:** Reconstruct the dynamic PET data into a series of time frames. Apply corrections for detector dead time, random coincidences, scatter, radioactive decay, and photon attenuation (using the CT-based attenuation map).
- **Image Co-registration:** If a high-resolution anatomical MRI is available, co-register the PET images to the MRI to allow for accurate delineation of brain regions of interest (ROIs).
- **Region of Interest (ROI) Definition:** Define ROIs on the co-registered anatomical images for key brain areas, including target regions with high PDE10A expression (e.g., putamen, caudate) and a reference region with negligible specific binding (e.g., cerebellum).
- **Time-Activity Curve (TAC) Generation:** For each ROI, calculate the average radioactivity concentration for each time frame to generate a time-activity curve (TAC).

## Kinetic Modeling Protocols

The choice of kinetic model depends on the tracer's properties and the study's objectives.<sup>[7]</sup> For [<sup>18</sup>F]AMG 580, both models requiring an arterial input function and reference tissue models have been successfully applied.

## Logical Flow of Kinetic Modeling Analysis



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Logical flow for kinetic modeling of [ $^{18}\text{F}$ ]AMG 580 PET data.

## Protocol 1: Two-Tissue Compartment Model (2TCM)

The 2TCM is a robust method that describes the tracer exchange between plasma and two tissue compartments: a non-displaceable compartment (free and non-specifically bound tracer) and a specific binding compartment.[8][9]

Requirements:

- Arterial input function (metabolite-corrected plasma TAC).
- Tissue TACs for the ROIs.

Procedure:

- Data Input: Load the arterial input function and the tissue TACs into a kinetic modeling software package (e.g., PMOD, PETKinetiX).[\[7\]](#)[\[10\]](#)
- Model Selection: Choose the two-tissue compartment model. The model is described by the following differential equations:

$$dC_1/dt = K_1 * C_p(t) - (k_2 + k_3) * C_1(t) + k_4 * C_2(t)$$

$$dC_2/dt = k_3 * C_1(t) - k_4 * C_2(t)$$

where  $C_1(t)$  and  $C_2(t)$  are the concentrations in the non-displaceable and specific compartments, respectively,  $C_p(t)$  is the plasma concentration, and  $K_1$ ,  $k_2$ ,  $k_3$ , and  $k_4$  are the micro-parameters representing the rates of transfer between compartments.

- Parameter Estimation: The software uses an iterative non-linear fitting algorithm to estimate the values of  $K_1$ ,  $k_2$ ,  $k_3$ , and  $k_4$  that best fit the measured tissue TAC.
- Macro-parameter Calculation: From the estimated micro-parameters, calculate the total volume of distribution ( $V_t$ ):

$$V_t = (K_1/k_2) * (1 + k_3/k_4)$$

- Binding Potential Calculation: If a reference region TAC is also analyzed to obtain  $V_{t\_ref}$ , the binding potential (BPND) can be calculated as:

$$BPND = (V_{t\_target} / V_{t\_ref}) - 1$$

## Protocol 2: Logan Graphical Analysis

The Logan plot is a graphical method that linearizes the equations of the compartment model, allowing for the estimation of  $V_t$  without the need for non-linear fitting.[\[11\]](#)[\[12\]](#) It is suitable for tracers with reversible kinetics.[\[13\]](#)



#### Requirements:

- Arterial input function.
- Tissue TACs.

#### Procedure:

- Data Transformation: For each time point  $t$ , calculate the following values:
  - X-axis:  $\int_0^t C_p(\tau) d\tau / C_t(t)$
  - Y-axis:  $\int_0^t C_t(\tau) d\tau / C_t(t)$

where  $C_p$  is the plasma concentration and  $C_t$  is the tissue concentration.

- Linear Regression: Plot the transformed data (Y vs. X). After an initial equilibration period, the plot should become linear.
- Slope Estimation: Perform a linear regression on the linear portion of the plot (typically at later time points). The slope of this line is an estimate of the total volume of distribution ( $V_t$ ).
- Binding Potential Calculation: Calculate BPND as described for the 2TCM using the  $V_t$  values from the target and reference regions.

## Protocol 3: Simplified Reference Tissue Model (SRTM)

The SRTM is a non-invasive method that avoids the need for arterial blood sampling by using the TAC from a reference region as a pseudo-input function.[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### Requirements:

- Tissue TAC for the target region.
- Tissue TAC for a reference region (e.g., cerebellum).

#### Procedure:

- Data Input: Load the target and reference region TACs into the kinetic modeling software.

- **Model Selection:** Choose the Simplified Reference Tissue Model (SRTM). The model fits the target region TAC based on the reference region TAC using the following operational equation:

$$C_t(t) = R_1 * C_{ref}(t) + [k_2 - (R_1 * k_2 / (1 + BPND))] * C_{ref}(t) \otimes \exp(-k_2 * t / (1 + BPND))$$

where  $C_t(t)$  is the target TAC,  $C_{ref}(t)$  is the reference TAC,  $R_1$  is the ratio of tracer delivery ( $K_1/K_1'$ ),  $k_2$  is the clearance rate from the target tissue, and BPND is the binding potential. The symbol  $\otimes$  denotes convolution.

- **Parameter Estimation:** The software uses a non-linear fitting algorithm to estimate the parameters  $R_1$ ,  $k_2$ , and BPND that best describe the relationship between the target and reference TACs.
- **Output:** The primary outcome of the SRTM is the direct estimation of BPND.

## Conclusion

The kinetic modeling of [ $^{18}\text{F}$ ]AMG 580 PET data provides a powerful tool for the in vivo quantification of PDE10A. The choice of the appropriate kinetic model will depend on the specific research question and the available data (i.e., with or without arterial blood sampling). The protocols outlined in these application notes provide a framework for researchers to robustly analyze [ $^{18}\text{F}$ ]AMG 580 PET data, thereby facilitating the development of novel therapeutics targeting the PDE10A enzyme.

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